1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea
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Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a pyrazolyl group linked by a thiourea moiety. Its molecular formula is C21H24FN7OS, and it has a molecular weight of 441.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves multi-step reactions starting from simple precursors. One common method involves the reaction of 2-fluorobenzyl bromide with 1H-pyrazole-4-carboxamide to form an intermediate, which is then reacted with 3-(5-methyl-1H-pyrazol-1-yl)propylamine in the presence of thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and spectroscopic methods are employed for characterization and quality control.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives and pyrazole-based compounds. Examples include:
- N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA
- N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-[1-METHYL-5-(1-PIPERIDINYL)PYRAZOL-4-YL]THIOUREA.
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity, while the pyrazolyl and thiourea moieties contribute to its biological activity.
Properties
Molecular Formula |
C18H21FN6S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C18H21FN6S/c1-14-7-9-21-25(14)10-4-8-20-18(26)23-16-11-22-24(13-16)12-15-5-2-3-6-17(15)19/h2-3,5-7,9,11,13H,4,8,10,12H2,1H3,(H2,20,23,26) |
InChI Key |
RXADSBVAEWKGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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